Lysofungin CAS 149056-39-3 physical and chemical properties
Lysofungin CAS 149056-39-3 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Lysofungin (CAS 149056-39-3)
Introduction
Lysofungin, identified by the Chemical Abstracts Service (CAS) number 149056-39-3, is a complex glycerophospholipid. Its structure, featuring a phosphoinositol head group linked to a diacylglycerol backbone, places it within a class of molecules critical to biochemical signaling and membrane structure. This guide provides a detailed overview of the known physical and chemical properties of Lysofungin, synthesized from computational data and structural analysis. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this molecule for experimental design and application.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all scientific inquiry. Lysofungin is systematically named and can be represented in various formats for computational and referential purposes.
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IUPAC Name : [(2S)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1]
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CAS Number : 149056-39-3[1]
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Molecular Formula : C27H49O12P[1]
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Canonical SMILES : CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCO)O)O)O">C@@HO[1]
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InChI Key : SAHCQBPGXQFTRA-ZOEHVZSMSA-N[1]
The structure of Lysofungin is fundamentally amphipathic, consisting of two distinct regions: a hydrophilic (water-soluble) head and a hydrophobic (lipid-soluble) tail. This duality is central to its behavior in chemical and biological systems.
Caption: Schematic of Lysofungin's amphipathic structure.
Tabulated Physicochemical Properties
The majority of available data on Lysofungin is computationally derived. These properties, calculated from its molecular structure, provide valuable insights for handling, formulation, and experimental design. It is critical to note that many experimental values, such as melting and boiling points, are currently undetermined.[2]
| Property | Value | Data Source |
| Molecular Weight | 596.6 g/mol | Computed by PubChem[1] |
| Exact Mass | 596.29616399 Da | Computed by PubChem[1] |
| Physical State | Solid (Assumed) | Inferred, typically supplied as solid |
| XLogP3-AA | 1.8 | Computed by XLogP3[1] |
| Hydrogen Bond Donor Count | 7 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 12 | Computed by Cactvs[1] |
| Rotatable Bond Count | 22 | Computed by Cactvs[1] |
| Topological Polar Surface Area | 203 Ų | Computed by Cactvs[1] |
| Melting Point | Undetermined | Cayman Chemical SDS[2] |
| Boiling Point | Undetermined | Cayman Chemical SDS[2] |
| Water Solubility | Not determined | Cayman Chemical SDS[2] |
The XLogP3-AA value of 1.8 suggests a moderate lipophilicity, while the high counts of hydrogen bond donors and acceptors, along with a large polar surface area, confirm the presence of a significant hydrophilic character.[1] The large number of rotatable bonds indicates that Lysofungin is a highly flexible molecule.[1]
Solubility and Stability Profile
Solubility Insights
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Aqueous Media : Lysofungin is expected to have very low solubility in pure water due to its long, hydrophobic fatty acid tail. At higher concentrations, it may form micelles or other aggregate structures.
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Organic Solvents : It is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Its solubility in non-polar solvents like hexane is predicted to be poor due to the highly polar phosphoinositol head group.
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Formulation Strategy : For use in aqueous buffers, a common and effective strategy involves first dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution. This stock can then be serially diluted into the final aqueous medium. The inclusion of a surfactant, such as Tween® 80, may aid in preventing precipitation.[3]
Chemical Stability and Storage
The chemical structure of Lysofungin contains functional groups that are susceptible to degradation.
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Hydrolysis : The ester linkage connecting the fatty acid to the glycerol backbone and the phosphoester bonds are susceptible to hydrolysis under strongly acidic or basic conditions.[3] Therefore, maintaining a neutral pH is crucial for long-term stability in aqueous solutions.
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Oxidation : The two double bonds ((9Z,12Z)) in the octadeca-9,12-dienoate tail are vulnerable to oxidation from atmospheric oxygen.
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Recommended Storage : For optimal stability, Lysofungin should be stored as a solid at -20°C or below, protected from light and moisture. If in solution, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Frequent preparation of fresh solutions is recommended for long-term studies.[3]
Representative Experimental Protocol: Assessing Aqueous Solubility
Given the absence of published specific methods for Lysofungin, this section provides a robust, generalized protocol for determining its aqueous solubility, a common first step in preclinical research. This protocol is designed to be self-validating by establishing a clear endpoint.
Workflow for Solubility Assessment
Caption: Workflow for determining the aqueous solubility of Lysofungin.
Step-by-Step Methodology
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Objective: To determine the maximum concentration of Lysofungin that can be dissolved in a specific aqueous buffer at a defined temperature.
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Materials:
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Lysofungin (solid)
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Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
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Microcentrifuge tubes
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Vortex mixer and/or orbital shaker
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Temperature-controlled incubator
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Calibrated micropipettes
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Centrifuge
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Analytical instrument (e.g., HPLC with a suitable detector)
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Procedure:
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Preparation: Add an excess amount of solid Lysofungin to a pre-determined volume of the aqueous buffer in a microcentrifuge tube. The key is to add enough solid so that undissolved material is clearly visible, ensuring a saturated solution.
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Equilibration: Tightly cap the tube and vortex vigorously for 1-2 minutes. Place the tube in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to allow the system to reach equilibrium. Causality: Continuous agitation ensures the maximum surface area of the solid is exposed to the solvent, facilitating the dissolution process until equilibrium is reached.
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Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid material. Causality: This step is critical to clearly separate the saturated aqueous phase from the excess solid, preventing contamination of the sample.
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Sampling: Carefully collect a precise volume of the clear supernatant. Avoid disturbing the pellet at the bottom of the tube.
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Analysis: Dilute the collected supernatant with a suitable solvent (if necessary) and analyze the concentration of Lysofungin using a validated analytical method, such as HPLC or LC-MS, against a standard curve.
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Conclusion
Lysofungin (CAS 149056-39-3) is a complex amphipathic molecule whose properties are primarily understood through computational modeling.[1] Its structure, comprising a polar phosphoinositol head and a non-polar fatty acid tail, dictates its predicted low aqueous solubility and susceptibility to hydrolysis and oxidation. While extensive experimental data remains to be published, this guide synthesizes the available information and provides a framework for its practical handling, storage, and experimental use. Researchers should prioritize empirical validation of properties like solubility and stability within their specific experimental systems.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45359145, Lysofungin. Available at: [Link]
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Zhang, N. (1998). MS Analysis of Hair-Care Surfactants. Cosmetics and Toiletries Magazine, 113. This reference is part of a larger collection and is used here to illustrate general principles of analyzing complex molecules. Available at: [Link]
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Zhang, Y., et al. (2013). Stability of sulforaphane for topical formulation. Journal of Pharmaceutical Sciences, 102(4), 1255-1262. This article provides context on the degradation kinetics of complex molecules. Available at: [Link]
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Trissel, L. A., et al. (2013). Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(3), 200-202. This paper illustrates standard procedures for assessing the chemical stability of pharmaceutical compounds. Available at: [Link]
